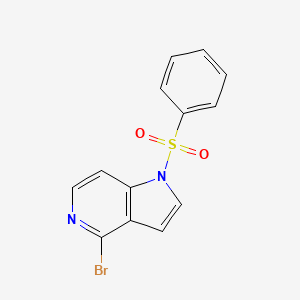

1-(Phenylsulfonyl)-4-bromo-5-azaindole

Description

1-(Phenylsulfonyl)-4-bromo-5-azaindole is a sulfonylated heterocyclic compound featuring a 5-azaindole core (indole analog with a nitrogen atom replacing one carbon in the benzene ring). Key structural attributes include:

- Phenylsulfonyl group at the 1-position, enhancing electrophilicity and stability .

- Bromine substituent at the 4-position, enabling halogen bonding and further functionalization (e.g., cross-coupling reactions).

This compound is of interest in medicinal chemistry, particularly in kinase inhibition and multi-target drug development, due to its modular reactivity and structural diversity.

Properties

CAS No. |

1257294-40-8 |

|---|---|

Molecular Formula |

C13H9BrN2O2S |

Molecular Weight |

337.19 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrrolo[3,2-c]pyridine |

InChI |

InChI=1S/C13H9BrN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H |

InChI Key |

RXKUFEYRDUMIQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure Variations

- 5-Azaindole vs. Indole :

- The 5-azaindole core introduces a pyridine-like nitrogen at the 5-position, enhancing dipole interactions and metabolic stability compared to indole derivatives. This modification may reduce off-target effects in kinase inhibitors .

- In contrast, 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (indole core) exhibits stronger 5-HT6 receptor (5-HT6R) antagonism and cholinesterase (ChE) inhibition, attributed to the indole’s planar aromaticity and piperazinyl group’s basicity .

Substituent Comparisons

Physicochemical Properties

- Solubility : Piperazinyl derivatives (e.g., 1-(phenylsulfonyl)-4-piperazinyl-1H-indole) exhibit higher aqueous solubility due to the basic amine group .

Research Findings and Mechanistic Insights

- Stereochemical Outcomes : Sulfonylated hydantoins exhibit Z-selectivity due to a proposed mechanism involving sequential proton elimination and phenylsulfone formation (Figure 2, ). This contrasts with azaindole derivatives, where steric hindrance from the bromine substituent may alter selectivity.

- Multi-Target Potential: Indole-piperazinyl hybrids act as multi-target-directed ligands (MTDLs), whereas bromo-azaindole derivatives are more likely single-target agents due to their electrophilic bromine .

Preparation Methods

Preparation of 5-bromo-7-azaindole

- Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)

- Method: It can be prepared from 2-amino-5-bromo-3-iodopyridine or related precursors via cyclization and bromination steps.

- Yield: Approximately 90% in large-scale preparations.

- Conditions: The reaction is typically performed in N,N-dimethylformamide (DMF) solvent, with potassium tert-butoxide as base at 60–85 °C.

- Work-up: After reaction completion, the mixture is poured into ice water, filtered, and purified by recrystallization or chromatography.

This step provides the brominated azaindole core necessary for subsequent sulfonylation.

N-Phenylsulfonyl Protection of 5-bromo-7-azaindole

- Reagents: Benzenesulfonyl chloride is used to introduce the phenylsulfonyl protecting group.

- Base: Sodium hydride (NaH) is employed to deprotonate the nitrogen atom of 5-bromo-7-azaindole.

- Solvent: Dimethylformamide (DMF) at 0 °C initially, then warmed to ambient temperature.

- Procedure:

- A suspension of 5-bromo-7-azaindole in DMF is cooled to 0 °C.

- NaH is added slowly to generate the azaindole anion.

- Benzenesulfonyl chloride is then added dropwise.

- The mixture is stirred at room temperature for about 1 hour.

- The reaction is quenched with water, and the product is extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- The crude product is purified by recrystallization or chromatography.

- Yield: Typically high, around 90%.

- Product: 1-(Phenylsulfonyl)-5-bromo-7-azaindole as a solid with high purity.

Summary Table of Preparation Steps

| Step | Starting Material / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-5-bromo-3-iodopyridine → 5-bromo-7-azaindole | DMF, potassium tert-butoxide, 60-85 °C, 2-3 h | ~90 | Large-scale synthesis, filtration, recrystallization |

| 2 | 5-bromo-7-azaindole + NaH + benzenesulfonyl chloride | DMF, 0 °C to RT, 1 h | ~90 | N-phenylsulfonyl protection, extraction, purification |

Research Findings and Notes

- The phenylsulfonyl group is critical for protecting the nitrogen of the azaindole during subsequent functionalization, especially in palladium-catalyzed cross-coupling reactions.

- The bromination at the 4-position (or starting from a 4-bromo azaindole) enables regioselective further modifications.

- The use of NaH as a strong base in DMF ensures efficient deprotonation and sulfonylation.

- The reaction conditions are mild, and the yields are consistently high, making this method suitable for scale-up.

- The phenylsulfonyl protecting group can be removed after coupling reactions if necessary, although this step may have lower yields and requires careful optimization.

Q & A

Basic: What are the optimal synthetic routes for 1-(phenylsulfonyl)-4-bromo-5-azaindole, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the azaindole core. Key steps include:

- Sulfonylation: Reacting 5-azaindole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.

- Bromination: Electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to potential byproducts like over-brominated species .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side reactions.

- Use inert atmospheres (N₂/Ar) during bromination to avoid oxidation of intermediates.

- Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) to balance reactivity and selectivity .

Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- Mass Spectrometry (EI/ESI): Confirm molecular ion [M+H]⁺ (calculated m/z: 367.0) and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve steric effects of the bromine and sulfonyl groups (CCDC data available for analogous structures) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what experimental pitfalls should be mitigated?

Methodological Answer:

The C-4 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos, SPhos) for electron-deficient aryl bromides.

- Solvent Effects: Use toluene/DMF mixtures to solubilize both the substrate and boronic acids.

- Competing Pathways: Monitor for protodebromination (common in polar aprotic solvents) via LC-MS.

Data Contradiction Example:

Conflicting yields (40–80%) in literature may stem from residual moisture or inadequate ligand-to-Pd ratios. Reproduce reactions under strict anhydrous conditions and characterize intermediates .

Advanced: What computational strategies (e.g., DFT) can predict the electronic effects of the sulfonyl and bromine groups on reaction pathways?

Methodological Answer:

- Modeling Software: Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set to calculate:

- Electron density maps (sulfonyl group withdraws electrons, activating C-4 for substitution).

- Transition-state energies for bromine displacement.

- Validation: Compare computed NMR shifts (e.g., C-4 chemical shift ~δ 120 ppm) with experimental data .

Advanced: How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles: Use HPLC-MS to verify purity (>95%) and rule out byproducts.

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control Experiments: Test the parent azaindole scaffold to isolate the sulfonyl-bromine contribution .

Advanced: What are the key fragmentation patterns in the mass spectrum of this compound, and how can they distinguish it from structural analogs?

Methodological Answer:

- Major Fragments:

- Loss of SO₂ (m/z –64) from the sulfonyl group.

- Bromine elimination (m/z –80) followed by retro-Diels-Alder cleavage of the azaindole ring.

- Diagnostic Peaks: A doublet at m/z 287/289 ([M–Br]⁺) confirms bromine presence .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) structures.

- Analysis: Measure dihedral angles between the sulfonyl phenyl and azaindole planes (typically 60–80° due to steric hindrance).

- Validation: Overlay experimental (CCDC) and DFT-optimized structures to assess accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.